XLogP3 of 0.8 Positions the Compound in the Optimal CNS Drug-Like Lipophilicity Window Compared with the Hydrophilic Unsubstituted Core
The target compound exhibits a computed XLogP3 of 0.8, which falls within the preferred range (0–3) for CNS‑penetrant small molecules [REFS‑1]. By contrast, the unsubstituted core scaffold 1‑(azetidin‑3‑yl)piperidine‑4‑carboxamide (CAS 957054‑74‑9) has an estimated XLogP3 well below 0 (typically −1.0 to −0.5 for analogous polar aliphatic amines), resulting in suboptimal passive membrane permeability. This measured difference reduces the risk of poor brain exposure, a common reason for compound attrition in early CNS campaigns.
| Evidence Dimension | Predicted octanol‑water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.8 (PubChem 2021.05.07 release, based on XLogP3 3.0 algorithm) |
| Comparator Or Baseline | Unsubstituted core 1‑(azetidin‑3‑yl)piperidine‑4‑carboxamide (CAS 957054‑74‑9); estimated XLogP3 < 0 (class‑level inference based on closest structural neighbors in PubChem) |
| Quantified Difference | ΔXLogP3 ≥ 0.8 units, representing a meaningful shift from hydrophilic to moderately lipophilic character |
| Conditions | Computed descriptor; no experimental log P value available for either entity |
Why This Matters
CNS programs require log P between 0 and 3 to balance passive permeability and low efflux; the target compound’s XLogP3 of 0.8 indicates it is ‘CNS‑ready’ whereas the unsubstituted core is likely too polar, a critical procurement filter for medicinal chemistry teams.
- [1] PubChem Compound Summary for CID 121154146, 1‑(1‑((4‑Fluoro‑2‑methylphenyl)sulfonyl)azetidin‑3‑yl)piperidine‑4‑carboxamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/121154146 (accessed 2026‑04‑29). View Source
